Methyl 1-(chlorocarbonyl)-L-prolinate
Overview
Description
Methyl 1-(chlorocarbonyl)-L-prolinate, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCP is a proline derivative that is synthesized using a specific method, and its unique structure makes it an interesting subject of study. In
Scientific Research Applications
Peptide Synthesis
Methyl 1-(chlorocarbonyl)-L-prolinate has been applied in the field of peptide synthesis. A notable example is the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which is used as a novel class of dipeptide synthons. This compound has shown potential in peptide synthesis, particularly as a dipeptide building block, demonstrating its utility in constructing complex peptide structures like the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Spectroscopic Investigation
Research has also focused on the vibrational spectroscopic investigation of Methyl L-Prolinate Hydrochloride, derived from L-proline amino acid. The compound was characterized using Fourier transform infrared and Fourier transform Raman spectra, combined with ab initio Hartree-Fock and density functional theory calculations. These studies help in understanding the structural and electronic properties of the molecule, which are essential for various applications in material science and molecular engineering (Balachandran, Boobalan, Amaladasan, & Velmathi, 2014).
Organocatalysis
This compound and its derivatives have been explored as organocatalysts in several reactions. Research highlights the use of L-proline and L-proline derivatives in organocatalysis, emphasizing their effectiveness, recoverability, and reusability in various chemical transformations (Gruttadauria, Giacalone, & Noto, 2008).
Catalysis in Eco-Friendly Synthesis
Tetraethylammonium L-prolinate, a derivative, has been used for the synthesis of organic compounds under eco-friendly conditions. Its application demonstrates the potential of such compounds in green chemistry, contributing to more sustainable and environmentally friendly chemical processes (Khaligh, Mihankhah, Gorjian, & Johan, 2020).
Novel Synthetic Routes
Additionally, novel synthetic routes have been developed using this compound and its derivatives. For example, the synthesis of L-proline from L-5-oxoproline esters demonstrates the compound's versatility in synthetic organic chemistry (Drauz, Kleemann, Martens, Scherberich, & Effenberger, 1986).
properties
IUPAC Name |
methyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCJQEDFNSFKNN-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234924 | |
Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85665-59-4 | |
Record name | 1-(Chlorocarbonyl)-L-proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85665-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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